4-[4-(1H-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-2-METHYL-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
4-[4-(1H-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-2-METHYL-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities . This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-2-METHYL-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions with aromatic aldehydes . The reaction conditions typically involve refluxing in ethanol or methanol with the presence of a base like potassium hydroxide .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using automated reactors. The process includes the initial formation of the benzimidazole core, followed by functionalization with various substituents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-2-METHYL-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium hydroxide, sodium hydroxide.
Solvents: Ethanol, methanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(1H-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-2-METHYL-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Thiazole: Another heterocyclic compound with diverse applications.
Quinoline: Known for its antimalarial properties.
Uniqueness
4-[4-(1H-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-2-METHYL-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its complex structure, which combines multiple pharmacophores, enhancing its potential for diverse biological activities and applications .
Properties
IUPAC Name |
4-[4-(benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]-2-methyl-5-oxo-N-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2S/c1-18-27(30(36)33-21-9-4-3-5-10-21)29(28-23(32-18)12-8-14-25(28)35)26-15-20(19(2)37-26)16-34-17-31-22-11-6-7-13-24(22)34/h3-7,9-11,13,15,17,29,32H,8,12,14,16H2,1-2H3,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPPSJBFSJRODP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(S3)C)CN4C=NC5=CC=CC=C54)C(=O)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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